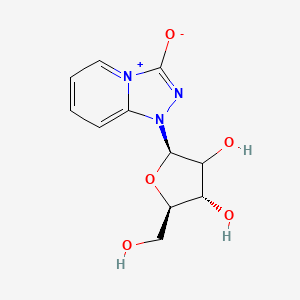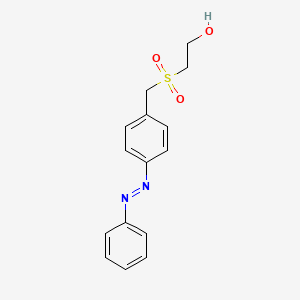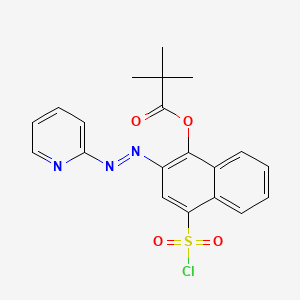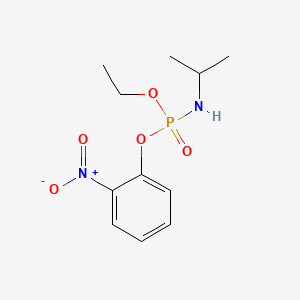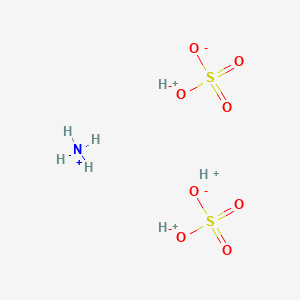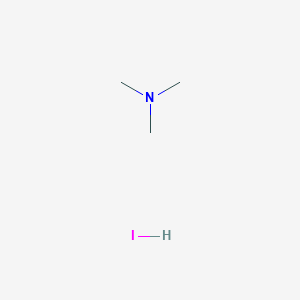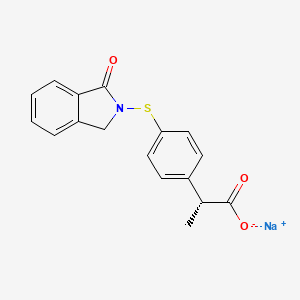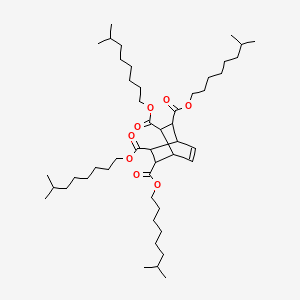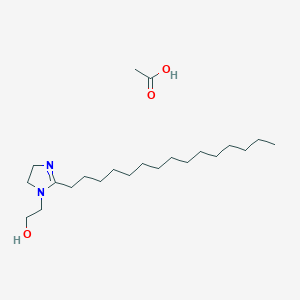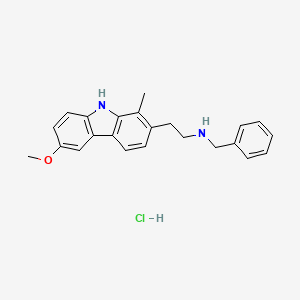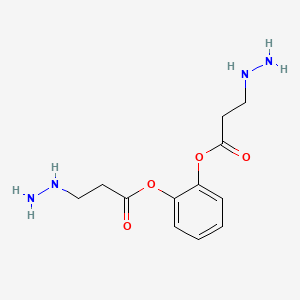
3,3'-(1,2-Phenylenebis(oxy))dipropionodihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide is a chemical compound with the molecular formula C₁₂H₁₈N₄O₄ and a molecular weight of 282.295720 g/mol . It is known for its unique structure, which includes two hydrazide groups connected by a phenylenebis(oxy) linkage. This compound is used primarily in research and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide typically involves the reaction of 1,2-phenylenebis(oxy) with propionohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for 3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction times, and ensuring the purity of the starting materials to achieve a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazides .
Wissenschaftliche Forschungsanwendungen
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide involves its interaction with specific molecular targets and pathways. The hydrazide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-[Methylenebis(4,1-phenyleneoxy)]dipropionodihydrazide
- 3,3’-[1,4-Phenylenebis(oxy)]dipropionodihydrazide
- 3,3’-[1,3-Phenylenebis(oxy)]dipropionodihydrazide
Uniqueness
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide is unique due to its specific phenylenebis(oxy) linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Eigenschaften
CAS-Nummer |
88515-91-7 |
|---|---|
Molekularformel |
C12H18N4O4 |
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
[2-(3-hydrazinylpropanoyloxy)phenyl] 3-hydrazinylpropanoate |
InChI |
InChI=1S/C12H18N4O4/c13-15-7-5-11(17)19-9-3-1-2-4-10(9)20-12(18)6-8-16-14/h1-4,15-16H,5-8,13-14H2 |
InChI-Schlüssel |
OFYRMKCRKFKKCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC(=O)CCNN)OC(=O)CCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



